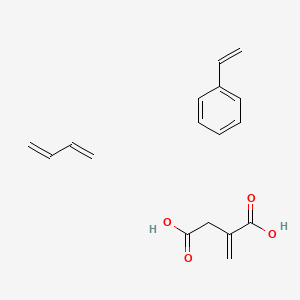
Buta-1,3-diene;2-methylidenebutanedioic acid;styrene
Cat. No. B8692381
Key on ui cas rn:
30174-67-5
M. Wt: 288.34 g/mol
InChI Key: KMSWLOZDZYOVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05104923
Procedure details


A styrene-butadiene-itaconic acid copolymer latex was prepared by adding to a pressure reactor with constant stirring 24.24 parts water, 0.5 parts itaconic acid, 0.8 parts of a 10 percent solution of Aerosol A-196 surfactant (sodium dicyclohexyl sulfosuccinate available from American Cyanamid Co., Wayne, New Jersey), and 0.5 parts of a polystyrene seed, 25 nm particle size. The mixture was heated to 150° F., and 0.2 parts sodium persulfate was added to initiate the reaction. Then 40 parts butadiene, 60 parts styrene, 1.0 part Sulfole 120 mercaptan, (tertiary dodecyl mercaptan available from Phillips Chemical Co., a subsidiary of Phillips Petroleum Co., Bartlesville, OK), dissolved in styrene, an additional 1.2 parts of 10 percent Aerosol A-196, 0.03 parts Versene 100 (sodium ethylene diamine tetraacetate available from Dow Chemical Co., Midland, MI), and 5 parts MAGME-100 (methyl acryloamidoglycolate methyl ether, available from American Cyanamid Co., Wayne, NJ) were added over a 6 hour period. The final mixture was heated at a temperature of 170° F. for 5 hours. The resulting emulsion polymer was cooled and removed from the reactor. It had a pH value of 2.3, which was adjusted to pH 7.0 with ammonium hydroxide. Total solids were 51 percent.
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




[Compound]
Name
Sulfole 120 mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
tertiary dodecyl mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine



[Compound]
Name
MAGME-100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3].C1CC(NC2[C:25]3[C:20](=[CH:21][C:22](Cl)=[C:23](Cl)[CH:24]=3)[C:19]([C:28]3C=CN=CC=3)=NN=2)CC1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].C=CC=C.C(N(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)CC([O-])=O.[Na+].[Na+].[Na+].[Na+]>C=CC1C=CC=CC=1.O>[CH2:1]=[CH:2][CH:4]=[CH2:5].[CH2:28]=[CH:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3] |f:2.3.4,6.7.8.9.10,13.14.15|
|
Inputs


Step One
[Compound]
|
Name
|
final mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
Petroleum
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=CC1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=CC1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4
|
[Compound]
|
Name
|
polystyrene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC=C
|
Step Eight
[Compound]
|
Name
|
Sulfole 120 mercaptan
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
[Compound]
|
Name
|
tertiary dodecyl mercaptan
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
|
[Compound]
|
Name
|
MAGME-100
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °F
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding to a pressure reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting emulsion polymer was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed from the reactor
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=CC=C.C=CC1=CC=CC=C1.C(C(=C)CC(=O)O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
